Tilpisertib fosmecarbil, previously known as GS-5290, is a novel compound developed by Gilead Sciences. It acts as an inhibitor of the TPL2 protein, also referred to as MAP3K8 protein. This compound is classified under several categories, including anti-inflammatories, phosphorus compounds, quinolones, small molecules, and spiro compounds. Currently, it is undergoing clinical trials for the treatment of ulcerative colitis, specifically in patients who have experienced prior treatment failures with other therapies .
The synthesis of tilpisertib fosmecarbil involves complex organic chemistry techniques typical for small molecule drug development. Although specific synthetic routes are proprietary and not fully disclosed in public literature, compounds of this nature generally undergo multi-step synthesis involving:
The synthesis likely includes steps that optimize yield and purity while ensuring the stability of the compound. The use of advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry would be essential for confirming the structure and purity of the synthesized tilpisertib fosmecarbil.
Tilpisertib fosmecarbil's molecular structure is characterized by its spirocyclic framework which contributes to its biological activity. The compound features a complex arrangement that allows it to effectively bind to its target protein.
Tilpisertib fosmecarbil primarily functions through specific interactions with serine/threonine kinases. The inhibition mechanism involves:
The detailed kinetics and thermodynamics of these interactions would typically be studied using enzyme assays and surface plasmon resonance techniques to quantify binding affinities and inhibition constants.
The mechanism of action of tilpisertib fosmecarbil revolves around its ability to inhibit the TPL2 protein, which plays a significant role in inflammatory signaling pathways. By blocking this kinase:
Clinical studies are currently evaluating the efficacy of tilpisertib fosmecarbil in achieving clinical response in patients with moderately to severely active ulcerative colitis .
Relevant data from studies indicate that tilpisertib fosmecarbil maintains stability under physiological conditions, which is crucial for its therapeutic application .
Tilpisertib fosmecarbil is primarily being investigated for its therapeutic potential in treating ulcerative colitis. Its role as a serine/threonine kinase inhibitor positions it as a candidate for various inflammatory diseases where kinase signaling is disrupted. Ongoing clinical trials aim to establish its efficacy and safety profile compared to existing treatments .
CAS No.: 127414-85-1
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1